molecular formula C7H11FO2 B3193166 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester CAS No. 685-89-2

2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester

Cat. No.: B3193166
CAS No.: 685-89-2
M. Wt: 146.16 g/mol
InChI Key: BNWNCVHANYORFN-UHFFFAOYSA-N
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Description

“2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester” is a chemical compound with the molecular formula C7H12O2. It is also known by other names such as Ethyl β,β-dimethylacrylate, Ethyl dimethylacrylate, Ethyl isopropylideneacetate, and Ethyl senecioate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 128.1690 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Environmental Impact and Fate of Parabens

Parabens, esters of para-hydroxybenzoic acid, which share some chemical similarities with 2-Butenoic acid derivatives in terms of ester functionalities, are widely used as preservatives. Despite being considered emerging contaminants, their occurrence, fate, and behavior in aquatic environments have been extensively studied. They are known to be biodegradable but remain ubiquitous in surface waters and sediments due to continuous introduction from various sources. This research highlights the environmental persistence of ester compounds and the need for further studies on their by-products and toxicity (Haman et al., 2015).

Fatty Acid Conjugates of Xenobiotics

The review on fatty acid conjugates of xenobiotics discusses the formation, toxicity, and implications of esterified xenobiotics, including fatty acid ethyl esters. Given that 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester is a type of ester, insights into how such esters might accumulate in the body and their potential toxic effects are crucial for understanding their broader implications in biomedical research (Ansari et al., 1995).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-Methyl-2,6-diformylphenol, for detecting various analytes, showcases the potential application of chemical esters in creating sensitive and selective detection systems for environmental and biological monitoring (Roy, 2021).

Phthalates in Food Packaging

A review focusing on phthalate esters, which are similar in functional use as esters to 2-Butenoic acid derivatives, highlights their widespread use as plasticizers in food packaging and processing. The study addresses concerns about their potential health effects, emphasizing the importance of analyzing and understanding the impact of various esters in consumer products (Haji Harunarashid et al., 2017).

Fatty Acid Esters and Food Safety

The review on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) discusses these compounds' presence in food categories and their potential health risks. This research underlines the significance of understanding ester compounds' formation mechanisms, occurrence, and mitigation strategies to ensure food safety (Gao et al., 2019).

Properties

IUPAC Name

ethyl 2-fluoro-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-4-10-7(9)6(8)5(2)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWNCVHANYORFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238909
Record name 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685-89-2
Record name 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-fluoro-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethyl 2-fluoro-2-phosphonoacetate (20 g, 82.6 mmol) (Aldrich) was added dropwise to a stirred solution of sodium hydride (3.6 g, 90.8 mmol) in dimethoxyethane (100 mL) at 0° C. After stirring at room temperature for 20 min, acetone (4.78 g, 82.6 mmol) was added and the reaction mixture was refluxed for overnight. The two phase mixture was cooled, diluted with water and extracted with ether. The combined organic layers were dried over MgSO4, filtered and concentrated. The residue was purified with chromatography (Hexanes) to give 2-fluoro-3-methyl-but-2-enoic acid ethyl ester as colorless oil (Yield: 9.0 g, 61.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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